Product packaging for 9-Chloro-1H-benzo[F]indole-2,3-dione(Cat. No.:CAS No. 93776-83-1)

9-Chloro-1H-benzo[F]indole-2,3-dione

Cat. No.: B1630279
CAS No.: 93776-83-1
M. Wt: 231.63 g/mol
InChI Key: WVMGTTTWIITCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-1H-benzo[f]indole-2,3-dione is an organic compound with the CAS Registry Number 93776-83-1 . It has a recorded density of 1.507 g/cm³ . This compound is intended for industrial and scientific research purposes . As a derivative of the isatin (1H-indole-2,3-dione) core structure, it belongs to a class of heterocyclic compounds recognized for their significant synthetic versatility and broad pharmacological potential . Isatin derivatives, in general, have been extensively studied as valuable precursors for drug development and are known to exhibit a range of biological activities, including anticancer, antimicrobial, and carbonic anhydrase inhibition properties . Researchers value these compounds for creating novel molecular hybrids and for their application in molecular docking studies to evaluate interactions with various biological targets . When handling this compound, appropriate safety measures should be followed. Avoid dust formation and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and avoid all sources of ignition . In case of skin contact, wash with plenty of soap and water . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6ClNO2 B1630279 9-Chloro-1H-benzo[F]indole-2,3-dione CAS No. 93776-83-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93776-83-1

Molecular Formula

C12H6ClNO2

Molecular Weight

231.63 g/mol

IUPAC Name

9-chloro-1H-benzo[f]indole-2,3-dione

InChI

InChI=1S/C12H6ClNO2/c13-9-7-4-2-1-3-6(7)5-8-10(9)14-12(16)11(8)15/h1-5H,(H,14,15,16)

InChI Key

WVMGTTTWIITCGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C(=C2Cl)NC(=O)C3=O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=C2Cl)NC(=O)C3=O

Other CAS No.

93776-83-1

Origin of Product

United States

Advanced Synthetic Methodologies for 9 Chloro 1h Benzo F Indole 2,3 Dione and Its Analogues

Strategies for Core Scaffold Construction

The formation of the benzo[f]indole-2,3-dione core relies on a variety of synthetic strategies that build the fused ring system. These methods range from classical cyclization and oxidation reactions to modern transition metal-catalyzed and photochemical approaches.

Cyclization Reactions

Cyclization reactions are fundamental to forming the heterocyclic core of benzo[f]indole derivatives. These reactions often involve the formation of one or more rings in a single or multi-step process.

Intramolecular cyclization is a key strategy, as seen in the synthesis of polyfunctionalized indoles where an initial condensation generates imine-isomeric enamines that subsequently undergo intramolecular cyclization to yield hydroindole intermediates. nih.gov Another approach involves the synthesis of new hydroxy- and anilinoindanone derivatives starting from 3-hydroxybenzo[e]isoindolinone. mdpi.com This process proceeds through the addition of an alkyllithium reagent to the carbonyl group, followed by the opening of the lactam ring and a final intramolecular cyclization to form the target indanone structures. mdpi.com

A notable method for constructing fused indole (B1671886) systems is the Japp-Klingemann reaction, followed by cyclocondensation under the acidic conditions of a Fischer indolization, to produce indole-substituted derivatives. orientjchem.org

Oxidation Protocols

Oxidative reactions are critical for both the formation and aromatization of the benzo[f]indole scaffold. Various oxidizing agents have been employed to achieve these transformations efficiently.

A prominent method is the Scholl-type oxidative cyclization, which can be mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA). acs.org This approach has been successfully used to convert N-unprotected 3-pyrrolin-2-ones into dibenzo[e,g]isoindol-1-ones, which are analogues of the benzo[f]indole system. acs.org The reactions are typically run at low temperatures, and the conversion can be monitored by observing the chemical shifts of methylene (B1212753) protons in 1H NMR spectra. acs.org

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is another powerful oxidant used in these syntheses. It facilitates a one-step conversion of 2,3-bis(aminomethyl)-1,4-dimethoxynaphthalenes into benzo[f]isoindole-4,9-diones. nih.gov Furthermore, cerium(IV)-mediated oxidative free radical cyclization between 2-amino-1,4-naphthoquinones and compounds like ethyl acetoacetate (B1235776) is a documented method for preparing benzo[f]indole-4,9-dione derivatives. nih.govresearchgate.net

The following table summarizes key oxidation protocols for the synthesis of benzo[f]indole-dione analogues.

Table 1: Oxidation Protocols for Benzo[f]indole-dione Analogue Synthesis
Oxidant Precursor Type Product Type Reference
Phenyliodine(III) bis(trifluoroacetate) (PIFA) 3-Pyrrolin-2-ones Dibenzo[e,g]isoindol-1-ones acs.org
Cerium(IV) Ammonium Nitrate (CAN) 2,3-Bis(aminomethyl)-1,4-dimethoxynaphthalenes Benzo[f]isoindole-4,9-diones nih.gov

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers highly efficient and selective routes to the benzo[f]indole core, enabling the formation of multiple bonds in a single operation. Palladium and copper catalysts are among the most widely used. researchgate.netmdpi.com

Palladium-catalyzed reactions are particularly prominent. mdpi.com A one-pot 'Sonogashira-Cyclization' reaction, using a palladium catalyst, has been developed to prepare 1-methyl-1H-benzo[f]indole-4,9-dione derivatives from propagylic alcohol. google.com Palladium catalysis is also crucial in the synthesis of bis-indole structures, such as in the Suzuki–Miyaura cross-coupling used to link indole fragments. mdpi.com Furthermore, palladium-catalyzed cascade reactions involving difluoroalkylation and arylation of 1,6-enynes have been established to produce various indole derivatives. acs.org

Copper(II)-catalyzed three-component reactions of acyl bromide, 1,4-naphthoquinone, and pyridine (B92270) have been used to synthesize benzo[f]pyrido[1,2-a]indole-6,11-diones in high yields. researchgate.net This process involves the difunctionalization of naphthoquinone followed by intramolecular cyclization and oxidative aromatization. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Syntheses

Catalyst Reaction Type Reactants Product Reference
Palladium Catalyst Sonogashira-Cyclization Propargylic alcohol, Naphthoquinone derivative 1-Methyl-1H-benzo[f]indole-4,9-dione google.com
Copper(II) Catalyst Three-component reaction Acyl bromide, 1,4-Naphthoquinone, Pyridine Benzo[f]pyrido[1,2-a]indole-6,11-dione researchgate.net
PdCl2(dppf) Suzuki Cross-Coupling Boronic acid, (Z)-vinyl iodide Diene ester (precursor to marine drugs) mdpi.com

Photochemical Synthesis

Photochemical methods provide a unique, often milder, alternative for constructing complex heterocyclic systems by utilizing light to initiate reactions.

A notable example is the direct photo-induced reductive Heck cyclization of indoles, which can be achieved without a photocatalyst or photosensitizer using UVA/blue LEDs. nih.gov This method has been applied to N-(2-chlorobenzoyl)indoles, which undergo efficient photocyclization to yield indolinyl compounds in the presence of a base. nih.gov The reaction tolerates a range of functional groups and can be used to prepare complex polycyclic compounds. nih.gov

Photocatalyzed cascade reactions have also been developed for synthesizing indole-fused benzodiazepines. rsc.orgchemistryviews.org In one such method, a photocatalyst like 10-phenylphenothiazine (PTH) is used to initiate the addition of a radical (generated from an α-acetoxy aryl ketone) to an o-indoloaniline, which is followed by cyclodehydration to yield the final product. chemistryviews.org

Domino and Cascade Reactions

Domino and cascade reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single pot, often from simple starting materials. These reactions minimize waste and purification steps, making them attractive for complex molecule synthesis.

A one-pot methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been reported via a multicomponent reaction. nih.gov This reaction combines arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of sulfamic acid as a catalyst, forming two C-C bonds and one C-N bond in a short reaction time. nih.gov

Similarly, acid-mediated two- and three-component domino reactions of cyclic enamines, such as 2-amino-1,4-naphthoquinone, with arylglyoxals have been used to synthesize diverse fused pyrroles, including naphthoquinone-fused pyrroles. researchgate.net These multicomponent domino reactions are valued for their operational simplicity and the ability to rapidly generate molecular complexity. nih.govrsc.org

Derivatization and Functionalization Strategies

Once the core benzo[f]indole-2,3-dione scaffold is constructed, further derivatization and functionalization are often necessary to modulate its properties. Various strategies have been developed to introduce diverse substituents onto the heterocyclic framework.

A primary method for derivatization involves Schiff base reactions. researchgate.net Novel heterocyclic compounds have been synthesized by reacting the core 1H-benzo[f]indole-2,3-dione with various amines to form Schiff base derivatives, with reaction pathways optimized to improve yield and selectivity. researchgate.net

Alkylation, particularly at the nitrogen atom of the indole ring, is another common functionalization technique. researchgate.net For instance, novel 5-chloroisatin (B99725) and 5-bromoistin derivatives have been synthesized through the alkylation of the nitrogen atom using a brominated alkylating agent under phase-transfer catalysis (PTC) conditions. researchgate.net

Cross-coupling reactions are powerful tools for introducing aryl and other groups. The reactivity of 3-iodo-indole derivatives has been explored using Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions to afford a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles. nih.gov Additionally, 2- and 3-(chloromethyl)-1-methyl-1H-benzo[f]indole-4,9-dione derivatives have been reacted with various aldehydes and N-sulfonimides to produce corresponding alcohol and N-sulfonamide derivatives in good yields. google.com

Schiff Base Formation and Condensation Reactions

The dione (B5365651) functionality of the 1H-benzo[f]indole-2,3-dione core, particularly the ketone at the C-3 position, is highly reactive towards condensation reactions, most notably in the formation of Schiff bases (imines). This reaction is a cornerstone for the derivatization of this heterocyclic system. The general mechanism involves the acid-catalyzed condensation of the C-3 carbonyl group with a primary amine, eliminating a molecule of water.

This methodology is widely applicable to the parent 1H-indole-2,3-dione (isatin) and its analogues, including the 9-chloro-1H-benzo[f]indole-2,3-dione. bjbs.com.br The reaction is typically carried out by refluxing the benzo[f]isatin derivative with a primary amine in a solvent like ethanol, often with a few drops of glacial acetic acid to catalyze the reaction. nih.gov The formation of the C=N bond is confirmed by the appearance of a characteristic stretching band in the IR spectrum (around 1591-1698 cm⁻¹) and the disappearance of one of the carbonyl signals in the NMR spectrum. bjbs.com.brnih.gov A variety of amines, including aromatic, aliphatic, and heterocyclic amines, can be used, leading to a diverse library of Schiff base derivatives. nih.govchalcogen.ro For instance, the reaction of N-substituted isatins with nalidixic acid hydrazide has been shown to produce hydrazone derivatives in high yields (72-85%). chalcogen.ro

Reactant 1Reactant 2ConditionsProductYield (%)Reference(s)
1H-Indole-2,3-dioneBenzene-1,2-diamineStirring, Room Temp., 20 min3-[(2-aminophenyl)imino]-1,3-dihydro-2H-indol-2-one54.2 bjbs.com.br
3-Indoxformaldehyde2-Amino-5-S-benzyl-1,3,4-thiadiazoleEthanol, Acetic Acid (cat.), Reflux, 5hIndole Schiff base derivativeNot specified nih.gov
N-substituted-benzylisatinNalidixic acid hydrazideNot specifiedSchiff base hydrazones72-85 chalcogen.ro
Isatin-N-acetylchlorideHydrazine (B178648) hydrate (B1144303)Dry Benzene, Reflux, 15 min2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetohydrazide88 researchgate.net

Nucleophilic Substitutions

Nucleophilic substitution reactions are pivotal for modifying the this compound scaffold. The two electrophilic carbonyl carbons (C-2 and C-3) are primary targets for nucleophilic attack. researchgate.net The chemoselectivity of these reactions often depends on the nature of the nucleophile and the reaction conditions. For example, reacting 3-hydroxyisoindolinone derivatives, which share structural similarities, with hydrazine hydrate can lead to the formation of phthalazinones. nih.govmdpi.com

Furthermore, while direct nucleophilic aromatic substitution of the 9-chloro group is challenging, its reactivity can be enhanced in precursor molecules or derivatives. A more common strategy involves the synthesis of halogenated indole intermediates that readily undergo substitution. For instance, studies on 3-halo-2-(trifluoromethyl)-1H-indoles have demonstrated high synthetic utility. nih.gov These compounds react efficiently with various nucleophiles, such as 4-methylthiophenol (in the presence of a base like Cs₂CO₃) and copper cyanide, to afford the corresponding sulfides and nitriles in high yields. nih.gov This approach highlights a viable pathway for introducing sulfur and cyano functionalities to the indole framework, which could be adapted for analogues of this compound.

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, offer a powerful and efficient strategy for constructing complex molecular architectures. beilstein-journals.orgmdpi.comrsc.org Recently, a one-pot, greener methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives was developed. nih.govresearchgate.net This reaction proceeds via the multicomponent reaction of an arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and an indole in acetonitrile, catalyzed by sulfamic acid (10 mol%). nih.gov This process, which forms two C-C bonds and one C-N bond in a single step, is notable for its efficiency, short reaction times (20–30 minutes), and high yields. nih.gov The operational simplicity and ease of purification via recrystallization make this an attractive method. nih.gov While this example leads to the 4,9-dione isomer, the principle demonstrates the immense potential of MCRs for the modular assembly of diverse benzo[f]indole derivatives.

Component 1Component 2Component 3Catalyst / ConditionsProduct TypeYield (%)Reference(s)
Arylglyoxal monohydrate2-Amino-1,4-naphthoquinoneIndole10 mol% Sulfamic acid / Acetonitrile, Reflux3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dioneGood nih.gov
2-IodobenzamideTerminal alkyneIndole/PyrroleCopper-catalysed3,3-Disubstituted isoindolinoneNot specified beilstein-journals.org
Cyclohexa-1,3-dioneAmineAlkyl acetylenedicarboxylateAcid-catalysedPhenolic oxindoleGood beilstein-journals.org

Electrophilic Aromatic Substitutions (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing the aromatic rings of the benzo[f]indole core. wikipedia.orgmasterorganicchemistry.com Key examples include halogenation and nitration. The regioselectivity of these reactions is governed by the electronic nature of the existing substituents on the aromatic system. In the parent 1H-indole-2,3-dione (isatin), nitration with potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) selectively occurs at the C-5 position. researchgate.net

For this compound, the incoming electrophile would be directed by the combined effects of the chloro substituent and the fused heterocyclic ring. The chloro group is an ortho-, para-director, while the dione system is deactivating. Therefore, electrophilic attack is expected to occur on the benzo[f] portion of the molecule. The precise location of substitution would depend on the interplay of these electronic effects and steric hindrance. Similarly, direct halogenation of the aromatic core can be achieved using reagents like N-bromosuccinimide (NBS) or molecular halogens with a Lewis acid catalyst. nih.govresearchgate.net

SubstrateReagentsReaction TypeProductReference(s)
1H-Indole-2,3-dione (Isatin)KNO₃, conc. H₂SO₄Nitration5-Nitro-1H-indole-2,3-dione researchgate.net
2-(Trifluoromethyl)-1H-indoleI₂, K₂CO₃Iodination3-Iodo-2-(trifluoromethyl)-1H-indole nih.gov
BenzeneCl₂, Lewis Acid (e.g., AlCl₃)ChlorinationChlorobenzene wikipedia.orgmasterorganicchemistry.com

Glycoconjugation Approaches

Glycoconjugation, the covalent attachment of carbohydrate moieties to other molecules, is a powerful strategy for modulating the biological properties of heterocyclic compounds. Research into benzo[f]indole-4,9-dione glycoconjugates has provided a rational approach to this synthetic challenge. researchgate.net One described method involves the reaction of halo-naphthoquinones with amino carbohydrates. researchgate.net This strategy can be adapted for the this compound system. For instance, the nitrogen atom of the indole ring (N-1) or an amino group introduced elsewhere on the scaffold could serve as a nucleophilic handle to react with an activated carbohydrate derivative, forming a stable N-glycosidic bond. This approach allows for the synthesis of novel glycoconjugates, potentially enhancing the molecule's interaction with biological targets. researchgate.netnih.gov

Optimization of Reaction Pathways, Yield, and Selectivity

Optimizing synthetic routes to enhance yield and selectivity is a critical aspect of chemical synthesis. researchgate.net For multi-step syntheses, this involves refining the conditions for each individual step. In the synthesis of benzo[f]quinazoline-1,3-diones, a related heterocyclic system, the final acid-mediated cycloisomerization step was carefully optimized. nih.gov Initial trials with a Platinum(II) chloride (PtCl₂) catalyst resulted in an inseparable mixture of product and starting material. A switch to a Brønsted acid, p-toluenesulfonic acid (p-TsOH·H₂O), proved much more effective, affording the desired product in a 59% yield. nih.gov

Similarly, the efficiency of MCRs is highly dependent on the choice of catalyst. The use of 10 mol% sulfamic acid in the synthesis of benzo[f]indole-4,9-dione derivatives was key to achieving good yields in very short reaction times. nih.gov These examples underscore the importance of systematic screening of catalysts, solvents, temperatures, and reaction times to identify the optimal conditions that maximize the yield and purity of the target compound, this compound, and its analogues.

Advanced Spectroscopic and Structural Characterization of 9 Chloro 1h Benzo F Indole 2,3 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For derivatives of 9-Chloro-1H-benzo[f]indole-2,3-dione, ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectra of related benzo[f]indole-4,9-dione derivatives, aromatic protons typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. nih.govmdpi.com The exact chemical shifts and coupling constants are influenced by the substitution pattern on the aromatic rings. The N-H proton of the indole (B1671886) ring is typically observed as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm, and its signal can be confirmed by D₂O exchange. mdpi.com

The ¹³C NMR spectra provide information on all carbon atoms in the molecule. The carbonyl carbons of the dione (B5365651) moiety are characteristically found at very low field, typically in the range of δ 160-185 ppm. mdpi.commdpi.com Aromatic carbons resonate in the δ 110-150 ppm region, with their specific shifts influenced by the presence of the electron-withdrawing chloro group and the fused ring system.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Related Benzo[f]indole-dione Systems This table is generated based on data from analogous compounds and is for illustrative purposes.

Proton TypeTypical Chemical Shift (δ, ppm)
Aromatic CH7.0 - 9.0
Indole NH> 11.0 (broad singlet)

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Related Benzo[f]indole-dione Systems This table is generated based on data from analogous compounds and is for illustrative purposes.

Carbon TypeTypical Chemical Shift (δ, ppm)
Carbonyl (C=O)160 - 185
Aromatic C110 - 150
Aromatic C-Cl125 - 135

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be dominated by characteristic absorption bands corresponding to its key functional groups.

The most prominent features in the IR spectrum of related isatin (B1672199) and indole-dione derivatives are the strong absorption bands of the carbonyl (C=O) groups. mdpi.com The dione system typically shows two distinct stretching vibrations, often in the range of 1700-1750 cm⁻¹ for the ketonic carbonyl and 1680-1710 cm⁻¹ for the lactam carbonyl. The N-H stretching vibration of the indole moiety is expected to appear as a broad band in the region of 3100-3300 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives This table is generated based on data from analogous compounds and is for illustrative purposes.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (indole)Stretch3100 - 3300 (broad)
C-H (aromatic)Stretch3000 - 3100
C=O (ketone)Stretch1700 - 1750
C=O (lactam)Stretch1680 - 1710
C=C (aromatic)Stretch1450 - 1600
C-ClStretch600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

The molecular formula of this compound is C₁₂H₆ClNO₂. chemscene.com Its calculated molecular weight is approximately 231.63 g/mol . chemscene.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule. For related indole derivatives, common fragmentation pathways involve the loss of small, stable molecules such as carbon monoxide (CO) and hydrogen cyanide (HCN). The fragmentation of the benzo[f]indole-2,3-dione core would likely proceed through sequential loss of the two carbonyl groups.

Table 4: Expected Mass Spectrometry Data for this compound This table is based on the known molecular formula and general fragmentation patterns of related compounds.

Ionm/z (for ³⁵Cl)Description
[M]⁺~231.0Molecular Ion
[M+2]⁺~233.0Isotope Peak (due to ³⁷Cl)
[M-CO]⁺~203.0Loss of one carbonyl group
[M-2CO]⁺~175.0Loss of two carbonyl groups

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsional angles, thereby confirming the connectivity and conformation of the molecule.

Table 5: General Information Obtainable from X-ray Crystallography This table describes the type of data obtained from a typical X-ray crystallography experiment.

ParameterDescription
Crystal SystemThe symmetry of the crystal lattice (e.g., monoclinic, triclinic).
Space GroupThe specific symmetry elements of the crystal.
Unit Cell DimensionsThe lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond LengthsThe distances between bonded atoms (in Ångstroms).
Bond AnglesThe angles between three connected atoms (in degrees).
Torsional AnglesThe dihedral angles describing the conformation around a bond.
Intermolecular InteractionsHydrogen bonds, π-π stacking, and other non-covalent interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis provides an empirical formula, which can be compared to the theoretical composition calculated from the proposed molecular formula.

For this compound (C₁₂H₆ClNO₂), the theoretical elemental composition can be calculated based on its molecular weight of 231.63 g/mol . chemscene.com Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and elemental composition of the synthesized compound. mdpi.comnih.gov

**Table 6: Theoretical Elemental Composition of this compound (C₁₂H₆ClNO₂) **

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.0112144.1262.23
HydrogenH1.0166.062.62
ChlorineCl35.45135.4515.30
NitrogenN14.01114.016.05
OxygenO16.00232.0013.81
Total 231.64 100.00

Computational Chemistry and Theoretical Investigations of 9 Chloro 1h Benzo F Indole 2,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Applications)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.govnih.gov It allows for the optimization of molecular geometries and the calculation of various electronic descriptors that are crucial for predicting chemical behavior. For heterocyclic systems like benzo[f]indole-diones, DFT can model electron distribution, molecular orbital energies, and thermodynamic properties, providing a detailed picture of the molecule's intrinsic characteristics. nih.govnih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.gov

In derivatives of indole (B1671886) and isoindoline-dione, the HOMO is often localized over the electron-rich aromatic portions of the molecule, while the LUMO is typically distributed over the electron-deficient dione (B5365651) moiety. nih.govresearchgate.net For 9-Chloro-1H-benzo[f]indole-2,3-dione, the presence of the electronegative chlorine atom and the carbonyl groups is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted parent compound. This effect is due to the inductive electron-withdrawing nature of the halogen. The precise HOMO-LUMO gap would determine its reactivity profile. Studies on analogous heterocyclic systems often use DFT methods like B3LYP to calculate these values. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Related Heterocyclic System This table presents example data from a related class of compounds to illustrate typical values obtained through DFT calculations, as specific values for this compound are not available in the cited literature.

ParameterRepresentative Value (eV)Significance
EHOMO-6.5 to -7.5Electron-donating capability
ELUMO-2.0 to -3.0Electron-accepting capability
Energy Gap (ΔE)3.5 to 5.0Chemical reactivity and stability

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the two highly electronegative carbonyl oxygen atoms of the dione ring, making them primary sites for hydrogen bond donation and interaction with electrophiles. nih.govnih.gov A region of negative potential would also be associated with the chlorine atom. Conversely, a positive potential (blue) would be concentrated around the hydrogen atom of the N-H group, highlighting its acidic nature and ability to act as a hydrogen bond donor. nih.gov The aromatic rings would represent regions of relatively neutral or slightly negative potential.

Theoretical calculations of Gibbs free energy (ΔG) are instrumental in studying the thermodynamics of chemical reactions. By calculating the free energy of reactants, transition states, and products, computational chemists can predict the spontaneity and equilibrium position of a given reaction pathway. This is particularly useful in synthesis, where it can help optimize reaction conditions to improve yields. researchgate.net For instance, the synthesis of derivatives from the 1H-benzo[f]indole-2,3-dione core via Schiff base reactions can be modeled to understand the favorability of the pathway. researchgate.net Such calculations can confirm whether a proposed synthetic route is thermodynamically viable under specific conditions.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule, typically a protein. Docking predicts the preferred binding orientation and affinity of a ligand within a protein's active site, while MD simulations provide insights into the stability and dynamics of the ligand-protein complex over time.

Molecular docking studies are crucial for identifying potential biological targets and understanding the structural basis of a compound's activity. The indole-2,3-dione (isatin) scaffold and its analogues are known to interact with a variety of enzymes and receptors, often through a combination of hydrogen bonds and hydrophobic interactions. nih.gov

For this compound, the key structural features for protein binding would include:

Hydrogen Bond Donors: The N-H group.

Hydrogen Bond Acceptors: The two carbonyl (C=O) oxygens.

Halogen Bonding: The chlorine atom at the 9-position can act as a halogen bond donor, a specific and directional non-covalent interaction.

π-Interactions: The extended aromatic system of the benzo[f]indole core can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in a protein's active site.

Docking studies on related indole derivatives have shown that these interactions are key to their binding affinity. For example, derivatives of 1H-benzo[f]indole-2,3-dione have been docked against bacterial enzymes like E. coli DNA-gyrase, showing significant binding energies. researchgate.net Similarly, other indole-based compounds have been successfully docked with targets like UDP-N-acetylmuramate-l-alanine ligase (MurC), demonstrating the versatility of the indole scaffold in fitting into diverse active sites. frontiersin.org

Table 2: Predicted Interaction Profile for this compound with a Hypothetical Enzyme Active Site This table illustrates the likely types of interactions based on the compound's structure and findings from related molecules.

Molecular Feature of LigandPotential Interacting Amino Acid ResidueType of Interaction
Carbonyl Oxygen (C2=O)Serine, Threonine, LysineHydrogen Bond
Carbonyl Oxygen (C3=O)Asparagine, GlutamineHydrogen Bond
Amide Hydrogen (N-H)Aspartate, Glutamate (backbone carbonyl)Hydrogen Bond
Chlorine (C9-Cl)Electron-rich atom (e.g., backbone carbonyl O)Halogen Bond
Benzo[f]indole Ring SystemPhenylalanine, Tyrosine, Tryptophanπ-π Stacking

Prediction of Binding Affinities and Molecular Recognition

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecular target, typically a protein. This method is crucial for virtual screening and rational drug design. For this compound, docking studies can elucidate how the molecule interacts with various enzymatic targets. The isatin (B1672199) (1H-indole-2,3-dione) core is known to be a versatile scaffold that can participate in various non-covalent interactions. researchgate.net

In silico docking studies on related isatin and indole derivatives have demonstrated their potential to bind to a wide array of enzymes. For instance, docking of novel 3-ethyl-1H-indole derivatives against the COX-2 enzyme predicted strong binding affinities, with scores ranging from -10.40 to -11.35 kcal/mol, which is significantly higher than the reference drug. ajchem-a.com Similarly, studies on quinoxaline (B1680401) derivatives showed binding energies between -9.57 to -12.03 kcal/mol against the EGFR receptor. nih.gov Molecular docking of isatin derivative 3c against S. aureus proteins yielded a docking score of -8.8 kcal/mol. worldscientific.com

These studies typically reveal key interactions, such as hydrogen bonds formed by the isatin carbonyls and the N-H group, as well as π-π stacking and hydrophobic interactions involving the aromatic rings. nih.govresearchgate.net For this compound, the fused benzo[f] ring would be expected to enhance hydrophobic and π-π interactions, while the chlorine atom at the 9-position could introduce specific halogen bonds or alter the electrostatic potential of the molecule, thereby influencing its binding affinity and selectivity for target proteins.

Table 1: Representative Binding Affinities of Related Heterocyclic Compounds from Molecular Docking Studies

Compound Class Target Protein Binding Affinity (kcal/mol) Key Interactions Noted Source
Isatin Derivative S. aureus protein -8.8 Hydrogen bonds, hydrophobic interactions worldscientific.com
3-Ethyl-1H-indole Derivatives COX-2 -10.40 to -11.35 Hydrogen bonds, π-π stacking ajchem-a.com
Quinoxaline Derivatives EGFR -9.57 to -12.03 Strong binding to active site nih.gov

This table presents data for compounds structurally related to this compound to illustrate the predictive power of molecular docking.

Simulation of Molecular Mechanisms at the Active Site

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex, simulating its movement and conformational changes over time in a physiological environment. nih.gov This technique is essential for assessing the stability of the predicted binding pose and understanding the intricate molecular recognition mechanisms. nih.govresearchgate.net

For a ligand like this compound, MD simulations can validate the stability of its complex with a target enzyme. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific residues. nih.gov Studies on benzimidazole (B57391) derivatives have shown that stable complexes are formed with target enzymes, allowing them to remain within the binding pocket during the simulation period. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead structures. For derivatives of the benzo[f]indole-2,3-dione scaffold, 2D-QSAR and 3D-QSAR approaches can provide significant insights.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they analyze the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of molecules in three-dimensional space. nih.govscispace.com Numerous QSAR studies have been successfully performed on isatin and indole derivatives to understand their anticancer, antiviral, and enzyme inhibitory activities. acs.orgnih.govnih.gov

Development of Predictive Models for Biological Activity

The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with measured biological activities, calculating molecular descriptors (physicochemical properties or 3D fields), dividing the data into training and test sets, generating the model using statistical methods like Partial Least Squares (PLS), and rigorous validation. scispace.comnih.gov

For isatin sulfonamide analogues acting as caspase-3 inhibitors, highly predictive CoMFA and CoMSIA models have been developed. nih.govacs.org These models showed excellent internal and external predictive power, demonstrating their reliability for forecasting the activity of new compounds. nih.gov Similarly, a 3D-QSAR model for indole and isatin derivatives as antiamyloidogenic agents yielded a model with good statistical significance for both the training set (45 compounds, q² = 0.596) and the external test set (14 compounds, r²ext = 0.695). nih.govmdpi.com The development of such models for a series of this compound derivatives would be a powerful strategy to guide the synthesis of more potent analogues by predicting their biological activity before synthesis.

Table 2: Statistical Parameters for Representative 3D-QSAR Models of Isatin Derivatives

Model Type Target q² (Cross-validated r²) r² (Non-cross-validated r²) r²_pred (External validation) Source
CoMFA Caspase-3 0.704 0.941 0.887 nih.gov
CoMSIA Caspase-3 0.702 0.950 0.889 nih.gov
3D-QSAR Aβ Aggregation 0.596 - 0.695 nih.gov

This table showcases the statistical robustness of QSAR models developed for analogous isatin-based compounds.

Identification of Key Structural Descriptors Affecting Activity

A major advantage of 3D-QSAR methods like CoMFA and CoMSIA is the generation of 3D contour maps. scispace.com These maps visualize regions around the molecule where specific properties are predicted to enhance or diminish biological activity.

Steric Fields: Green contours typically indicate regions where bulky substituents are favorable for activity, while yellow contours show areas where steric bulk is detrimental.

Electrostatic Fields: Blue contours often mark regions where positive charges (or electron-withdrawing groups) are preferred, whereas red contours highlight areas where negative charges (or electron-donating groups) increase activity.

In studies of isatin derivatives, these maps have revealed the importance of hydrophobic interactions and the precise placement of hydrogen bond donors and acceptors for binding affinity. acs.org For this compound, QSAR analysis would likely highlight the steric influence of the fused benzo ring and the electrostatic contribution of the C9-chloro substituent. Modeling studies on C-5 and C-6 substituted isatins show that such substitutions significantly impact binding affinity to enzymes like monoamine oxidase (MAO), suggesting the position of the chloro and fused ring in the title compound are critical determinants of activity. nih.gov

Mechanistic Studies through Computational Approaches

Computational methods, especially those based on quantum mechanics (QM) like Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and elucidating reaction mechanisms at an atomic level. worldscientific.comniscpr.res.in These approaches can be used to study the synthesis of this compound, its reactivity, and the catalytic mechanisms of enzymes it might inhibit.

Elucidation of Reaction Mechanisms

The isatin scaffold is known to undergo various chemical transformations, including oxidation, ring expansion, and condensation reactions. nih.gov DFT calculations can model these reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed mechanistic understanding that is often difficult to obtain experimentally. For example, DFT has been used to study the cycloaddition reactions of diazopropane (B8614946) with chalcone (B49325) derivatives, successfully predicting the kinetic adducts. mdpi.com

Reactive quantum-mechanical molecular dynamics (QMD) simulations can even model complex enzymatic reactions directly. chemrxiv.org For this compound, DFT could be employed to investigate its synthesis, for instance, via a Stolle-type cyclization, or to explore its reactivity. The electrophilic nature of the C3-carbonyl group is a key feature of isatin chemistry, participating in nucleophilic additions that can lead to ring-opening or the formation of spirocyclic compounds. nih.govnih.gov Computational studies could precisely quantify the impact of the chloro and benzo[f] moieties on the electrophilicity of this position and predict the outcomes of its reactions.

Exploration of Photophysical Mechanisms (e.g., Cation Radical-Involved Phosphorescence)

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical investigations into the photophysical mechanisms of this compound. While computational studies are a common approach to elucidating the electronic and photophysical properties of novel compounds, no dedicated research appears to have been published on the exploration of mechanisms such as cation radical-involved phosphorescence for this particular molecule.

Consequently, there are no available data tables or detailed research findings to report for this specific subsection. The scientific community has yet to publish theoretical explorations of the excited state dynamics, phosphorescence pathways, or the potential role of cation radicals in the photophysical behavior of this compound.

Future computational work would be necessary to determine key parameters such as singlet-triplet energy gaps, spin-orbit coupling strengths, and the electronic nature of the excited states, which are fundamental to understanding its potential for phosphorescence and other photophysical phenomena.

Mechanistic Insights into the Molecular and Cellular Interactions of 9 Chloro 1h Benzo F Indole 2,3 Dione and Its Analogues

Biochemical Pathway Modulation

The ability of 9-Chloro-1H-benzo[f]indole-2,3-dione and its analogues to interfere with specific biochemical pathways is a cornerstone of their mechanism of action. This modulation occurs through various interactions, including enzyme inhibition, receptor binding, and the suppression of inflammatory signaling molecules.

Enzyme Inhibition Studies

While direct studies on this compound's effect on the FabI enzyme remain to be fully elucidated, research on analogous structures provides significant insights into its potential as an enzyme inhibitor. The broader family of indole (B1671886) derivatives has been recognized for its enzyme-inhibiting capabilities. For instance, benzo[g]indol-3-carboxylate derivatives have been identified as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. nih.govunina.it One such derivative, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, demonstrated significant inhibitory activity against human mPGES-1 in both cell-free and intact cell assays. nih.govunina.it

This inhibitory action on enzymes involved in inflammatory processes is a recurring theme. Studies on benzo[f]indole-4,9-dione derivatives have shown their ability to inhibit neutrophil elastase (NE), a serine protease involved in inflammation. nih.gov This suggests that the core benzo[f]indole scaffold is a viable candidate for developing novel enzyme inhibitors. Further research into the specific interactions of the 9-chloro substituted dione (B5365651) with enzymes like FabI and others is warranted to fully understand its therapeutic profile.

Receptor Binding Interactions

The interaction of this compound and its analogues with cellular receptors is another critical aspect of their mechanism of action. The position of the chlorine atom on the indole core has been shown to significantly influence binding affinity to certain receptors. In studies of chloroindole analogues of synthetic cannabinoids, the location of the chloro-substitution had a substantial effect on human CB1 receptor (hCB1) binding affinity. mdpi.com Specifically, substitutions at the 4- and 5-positions of the indole ring resulted in lower hCB1 affinity compared to substitutions at the 2-, 6-, and 7-positions. mdpi.com This highlights the importance of the substitution pattern for receptor interaction. All tested isomers with the chloro-substituent at different positions on the indole core showed affinities in the low nanomolar range, with Ki values ranging from 0.58 to 9.8 nM. mdpi.com

Furthermore, research on structurally related octahydrobenzo[f]quinoline derivatives has demonstrated their affinity for dopamine (B1211576) D2 and D3 receptors. nih.gov This suggests that the benzo[f] fused ring system, a key feature of this compound, can interact with G-protein coupled receptors, opening avenues for its investigation in neurological and psychiatric disorders.

Suppression of Pro-inflammatory Cytokines and Mediators

A significant aspect of the biochemical modulation by benzo[f]indole derivatives is the suppression of pro-inflammatory signaling. Certain benzo[f]indole-4,9-dione derivatives have been shown to inhibit the generation of superoxide (B77818) anions and the release of neutrophil elastase (NE) in activated human neutrophils. nih.gov For example, (Z)-1-benzyl-4-(hydroxyimino)-1H-benzo[f]indol-9(4H)-one demonstrated a potent dual inhibitory effect on both NE release and superoxide anion generation, with IC50 values of 2.78 µM and 2.74 µM, respectively. nih.gov The mechanism for this anti-inflammatory action involves the inhibition of Akt phosphorylation. nih.gov

The anti-inflammatory effects of related compounds are also linked to the regulation of reactive oxygen species (ROS). Suppressors of cytokine signaling (SOCS) proteins, which have anti-inflammatory properties, are known to target ROS. nih.govbmbreports.orgresearchgate.net The ability of benzo[f]indole derivatives to modulate pathways involving ROS and key inflammatory enzymes underscores their potential as anti-inflammatory agents.

CompoundTarget Mediator/EnzymeIC50 (µM)Cell Type
(Z)-1-benzyl-4-(hydroxyimino)-1H-benzo[f]indol-9(4H)-oneNeutrophil Elastase Release2.78Human Neutrophils
(Z)-1-benzyl-4-(hydroxyimino)-1H-benzo[f]indol-9(4H)-oneSuperoxide Anion Generation2.74Human Neutrophils
(Z)-4-(1-benzyl-9-oxo-1H-benzo[f]indol-4(9H)-ylideneamino)-N-[2-(diethylamino)ethyl]benzamideNeutrophil Elastase Release0.51Human Neutrophils
(Z)-4-(1-benzyl-9-oxo-1H-benzo[f]indol-4(9H)-ylideneamino)-N-[2-(diethylamino)ethyl]benzamideSuperoxide Anion Generation2.05Human Neutrophils
(Z)-4-(1-benzyl-2-methyl-9-oxo-1H-benzo[f]indol-4(9H)-ylideneamino)-N-[2-(diethylamino)ethyl]benzamideSuperoxide Anion Generation0.52Human Neutrophils
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylatemPGES-1 (cell-free)0.6-
Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylatemPGES-1 (intact A549 cells)2A549 cells

Table 1: Inhibitory Concentrations (IC50) of Benzo[f]indole Analogues on Inflammatory Mediators and Enzymes. This table summarizes the reported IC50 values for various benzo[f]indole derivatives, highlighting their potent anti-inflammatory properties. Data sourced from nih.govnih.gov.

Cellular Response Pathways

The modulation of biochemical pathways by this compound and its analogues culminates in distinct cellular responses, particularly in the context of cancer. These responses include the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, which collectively contribute to the anti-proliferative effects of these compounds.

Induction of Apoptosis in Cancer Cell Lines

A growing body of evidence indicates that benzo[f]indole-4,9-dione derivatives are potent inducers of apoptosis in various cancer cell lines. nih.govfrontiersin.org Studies on triple-negative breast cancer (TNBC) cells have shown that these compounds can trigger cell death by inducing the intrinsic apoptosis pathway. nih.gov This is characterized by the activation of caspase-9 and the modulation of the Bax/Bcl-2 pathway. nih.gov Furthermore, these derivatives have been observed to cause DNA fragmentation, a hallmark of apoptosis. nih.gov

The pro-apoptotic effects are often mediated by an increase in intracellular reactive oxygen species (ROS). nih.gov This accumulation of ROS can lead to cellular stress and initiate the apoptotic cascade. In human lung cancer cells (A549), a synthetic benz[f]indole-4,9-dione analog, 2-amino-3-ethoxycarbonyl-N-methylbenz[f]indole-4,9-dione (SME-6), has also been shown to induce apoptosis. doi.orgnih.gov The apoptotic process is often linked to the activation of key executioner caspases, such as caspase-3. nih.govtandfonline.com

Compound/Analogue FamilyCancer Cell Line(s)Key Apoptotic Events
Benzo[f]indole-4,9-dione derivativesMDA-MB 231 (TNBC)Induction of intrinsic pathway, caspase-9 activation, increased Bax/Bcl-2 ratio, DNA fragmentation. nih.gov
2-amino-3-ethoxycarbonyl-N-methylbenz[f]indole-4,9-dione (SME-6)A549 (Human Lung)Induction of apoptosis. doi.orgnih.gov
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesPanc-1 (Pancreatic)Activation of caspase-3. tandfonline.com
Benzothiazole derivative PB11U87, HeLaIncreased levels of Bax, cytochrome c, and cleaved caspase-3; activation of caspase-9. nih.gov
Genistein (for comparison)T24 (Bladder)Activation of caspases-3, -8, and -9; cleavage of PARP; cytosolic release of cytochrome c. nih.gov

Table 2: Pro-Apoptotic Activity of Benzo[f]indole Analogues and Related Compounds in Cancer Cells. This table outlines the cancer cell lines affected and the key molecular events associated with the induction of apoptosis by these compounds.

Cell Cycle Arrest Mechanisms

In conjunction with inducing apoptosis, this compound analogues have been found to cause cell cycle arrest, primarily at the G2/M phase. nih.govdoi.orgnih.gov This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. The growth inhibitory effect of the benz[f]indole-4,9-dione analog, SME-6, in A549 human lung cancer cells is strongly associated with the induction of G2/M cell cycle arrest. doi.orgnih.gov

This cell cycle arrest is often a consequence of DNA damage induced by the compounds. nih.gov The G2 checkpoint mechanism is activated in response to damaged DNA, halting the cell cycle to allow for repair or, if the damage is too severe, to initiate apoptosis. nih.gov In TNBC cells, benzo[f]indole-4,9-dione derivatives have been shown to cause DNA damage, leading to G2/M arrest and subsequent apoptosis. nih.gov The expression of key cell cycle regulatory proteins, such as cyclin B1, is often modulated by these compounds, contributing to the arrest at the G2/M transition. doi.org In some cases, the cell cycle arrest can be dependent on the tumor suppressor protein p53. doi.org

Compound/Analogue FamilyCancer Cell Line(s)Phase of Cell Cycle ArrestAssociated Mechanisms
Benzo[f]indole-4,9-dione derivativesMDA-MB 231 (TNBC)G2/MDNA damage. nih.gov
2-amino-3-ethoxycarbonyl-N-methylbenz[f]indole-4,9-dione (SME-6)A549 (Human Lung)G2/Mp53-dependency, modulation of cyclin B1 expression. doi.org
Chalcone (B49325) Derivative 1CA2780 (Ovarian)G2/MAssociated with ROS generation. mdpi.com
Genistein (for comparison)T24 (Bladder)G2/MDown-regulation of cyclin A and cyclin B1; up-regulation of p21. nih.gov

Table 3: Cell Cycle Arrest Induced by Benzo[f]indole Analogues and Related Compounds. This table details the phase of cell cycle arrest and the underlying molecular mechanisms observed in various cancer cell lines upon treatment with these compounds.

Reactive Oxygen Species (ROS) Accumulation Stress

Analogues of this compound, particularly benzo[f]indole-4,9-dione derivatives, have been identified as potent inducers of cellular stress through the accumulation of Reactive Oxygen Species (ROS). nih.govnih.gov This mechanism is a key contributor to their biological activity. ROS are recognized physiological mediators in cell signaling, and an increase in their levels can trigger cytotoxic effects in cancer cells, often leading to apoptosis. nih.gov

Studies on a series of benzo[f]indole-4,9-dione derivatives, namely LACBio1, LACBio2, LACBio3, and LACBio4, revealed that these compounds significantly increase ROS production in MDA-MB 231 triple-negative breast cancer cells. nih.gov This elevation in ROS is believed to be a primary cause of subsequent DNA fragmentation and cell death. nih.gov The pro-apoptotic pathways activated by these compounds are a direct consequence of this ROS-induced stress. nih.govresearchgate.net

Further research on other benzo[f]indole-4,9-dione analogues has reinforced these findings. For instance, (Z)-1-benzyl-4-(hydroxyimino)-1H-benzo[f]indol-9(4H)-one was found to be a potent inhibitor of superoxide anion generation in human neutrophils. mdpi.com The accumulation of ROS, such as superoxide radicals and hydrogen peroxide, can lead to significant damage to essential biomolecules like DNA, RNA, lipids, and proteins. nih.gov This damage disrupts cellular homeostasis and can trigger programmed cell death. The damage to DNA, mediated by ROS, can lead to cell cycle arrest, providing a window for the cell to either repair the damage or commit to apoptosis. nih.gov

The table below summarizes the observed effects of various benzo[f]indole-4,9-dione analogues related to ROS accumulation.

Compound/AnalogueObserved EffectCell Line/SystemKey FindingsReference
LACBio1, LACBio2, LACBio3, LACBio4Increased ROS ProductionMDA-MB 231 (Triple-Negative Breast Cancer)Induces apoptosis and DNA fragmentation as a consequence of ROS accumulation. nih.gov
(Z)-1-benzyl-4-(hydroxyimino)-1H-benzo[f]indol-9(4H)-one (Compound 10)Inhibition of Superoxide Anion GenerationHuman NeutrophilsExhibited a potent dual inhibitory effect on neutrophil elastase release and superoxide anion generation with an IC50 of 2.74 μM. mdpi.com
1-Benzyl-1H-benzo[f]indole-4,9-dione (Compound 8)Weak Inhibition of Superoxide Anion GenerationHuman NeutrophilsShowed only weak inhibitory effects on superoxide generation. mdpi.com
General Benzo[f]indole-4,9-dione DerivativesDNA Damage and Cell Cycle ArrestMDA-MB 231 (Triple-Negative Breast Cancer)ROS production is a recognized mediator of DNA damage, which in turn leads to cell cycle arrest. nih.gov

Intercalation with Biomolecules (e.g., DNA)

The planar aromatic structure of the benzo[f]indole core is characteristic of molecules capable of intercalating between the base pairs of DNA. This mode of interaction involves the insertion of the planar system into the DNA double helix, leading to structural distortions such as the lengthening and unwinding of the helix. Such interactions are a common mechanism for DNA-targeted antitumor agents. bohrium.com

For derivatives of the parent scaffold, 1H-benzo[f]indole-2,3-dione (also known as benzoisatin), the ability to intercalate into DNA has been demonstrated. researchgate.net Studies comparing benzoisatin derivatives with simpler isatin (B1672199) analogues revealed that the extended aromatic system of the benzo-fused compounds results in a DNA affinity that can be two orders of magnitude greater. researchgate.net

The interaction between small molecules and DNA can be investigated through several biophysical techniques:

UV-Visible Absorption Spectroscopy: Intercalation typically causes hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the compound's absorption spectrum upon binding to DNA. bohrium.commdpi.com These changes are indicative of a strong interaction between the compound's chromophore and the DNA base pairs. bohrium.com

Fluorescence Spectroscopy: A common method involves a displacement assay using a known DNA intercalator like ethidium (B1194527) bromide (EB). When a test compound displaces EB from its DNA-bound state, a quenching of the EB-DNA fluorescence is observed, providing evidence for an intercalative binding mode. bohrium.com

Viscosity Measurements: This technique provides some of the most critical evidence for classical intercalation. nih.gov Since intercalation lengthens the DNA helix to accommodate the bound ligand, it leads to a measurable increase in the viscosity of the DNA solution. mdpi.com In contrast, non-intercalative groove binding or electrostatic interactions have a much smaller effect on DNA viscosity. nih.govmdpi.com

The table below details the experimental methods used to confirm DNA intercalation for analogues.

TechniquePrincipleTypical Observation for IntercalationReference
UV-Visible SpectroscopyMonitors changes in the drug's electronic absorption upon binding to DNA.Hypochromism and bathochromic (red) shift. bohrium.commdpi.com
Fluorescence QuenchingMeasures the displacement of a fluorescent probe (e.g., ethidium bromide) from DNA.Decrease in fluorescence intensity of the DNA-probe complex. bohrium.com
ViscometryMeasures changes in the hydrodynamic properties of a DNA solution.Increase in the relative viscosity of the DNA solution. nih.govmdpi.com
Circular Dichroism (CD) SpectroscopyMeasures changes in the secondary structure of DNA upon ligand binding.Perturbations in the characteristic CD bands of B-form DNA. mdpi.com

While direct studies on this compound are limited, the strong evidence from its parent compound, benzoisatin, and related benzo[c,d]indol structures suggests that it likely interacts with DNA via an intercalative mechanism. bohrium.comresearchgate.net

Metal Ion Chelation and Complexation Studies

The 1H-indole-2,3-dione (isatin) substructure, which is central to the this compound molecule, is a well-established chelating agent for various metal ions. nih.gov The coordination typically involves the carbonyl oxygen atoms at positions 2 and 3, and in some cases, the deprotonated indole nitrogen, allowing it to act as a bidentate or tridentate ligand. osi.lv The formation of metal complexes can significantly enhance the biological activities of the parent organic ligand. nih.gov

Research on the complexation of the isatin scaffold has shown its ability to form stable complexes with a range of transition metals. For example, Co(II) and Ni(II) complexes with 1H-indole-2,3-dione have been synthesized and characterized. nih.gov Spectroscopic and analytical data for these complexes suggest an octahedral geometry around the central metal ion, which is coordinated by oxygen and nitrogen atoms from the isatin-derived ligands. nih.gov

The chelation process often involves the following:

Ligand Preparation: The indole dione derivative acts as the ligand.

Complex Formation: The ligand is reacted with a metal salt (e.g., acetates or chlorides of the metal) in a suitable solvent. nih.gov

Characterization: The resulting metal complexes are characterized using techniques such as IR spectroscopy, elemental analysis, and mass spectrometry to confirm the structure and coordination mode. nih.gov

Infrared (IR) spectroscopy is particularly useful for identifying the coordination sites. A shift in the stretching frequency of the C=O groups of the dione moiety to a lower wavenumber in the spectrum of the complex compared to the free ligand indicates the involvement of the carbonyl oxygens in the coordination to the metal ion.

The table below summarizes the characteristics of metal complexes formed with isatin, a core structural component of the title compound.

Metal IonLigandProposed Geometry of ComplexCoordinating AtomsReference
Co(II)1H-indole-2,3-dione (Isatin) derivativeOctahedralOxygen and Nitrogen atoms nih.gov
Ni(II)1H-indole-2,3-dione (Isatin) derivativeOctahedralOxygen and Nitrogen atoms nih.gov
Mn(II)Isatin-thiosemicarbazone derivativesTetrahedralOxygen and Nitrogen atoms nih.gov
Cu(II), Co(II), Ni(II), Zn(II)Indole-2-carbohydrazide Schiff baseOctahedral / OtherTridentate ONO donor ligand researchgate.net

Advanced Research Applications of 9 Chloro 1h Benzo F Indole 2,3 Dione and Its Derivatives

Applications in Medicinal Chemistry Research

The unique structural features of benzo[f]indole-diones, such as the vicinal dicarbonyl group and the reactive nitrogen atom, make them attractive starting points for the synthesis of a wide array of biologically active molecules.

Anti-Cancer Activity (in vitro investigations, targeting specific cancer cell lines)

Derivatives of the benzo[f]indole-dione scaffold have demonstrated significant potential as anti-cancer agents in preclinical studies. Research has focused on their ability to inhibit the growth of various cancer cell lines through mechanisms such as the induction of apoptosis and cell cycle arrest.

Four newly synthesized benzo[f]indole-4,9-dione derivatives have been shown to effectively reduce the viability of triple-negative breast cancer (TNBC) cells. nih.gov In vitro studies on the MDA-MB-231 cancer cell line revealed that these compounds exert their cytotoxic effects by inducing the intrinsic apoptosis pathway. nih.gov The mechanism involves the accumulation of reactive oxygen species (ROS), which leads to DNA damage, activation of caspase 9, and modulation of the Bax/Bcl-2 pathway. nih.gov These findings highlight the potential of benzo[f]indole-4,9-dione derivatives as therapeutic agents for aggressive cancers like TNBC, which currently lack effective targeted therapies. nih.gov

Further research into related structures, such as 1H-benzo[f]indazole-4,9-diones, supports the anti-proliferative potential of this heterocyclic family. A range of these derivatives exhibited significant activity against KATO-III (gastric carcinoma) and MCF-7 (breast adenocarcinoma) cell lines, with IC₅₀ values in the micromolar range. mdpi.comnih.gov Similarly, derivatives of 1H-benzo[f]chromenes have shown potent cytotoxic effects against various human tumor cell lines, including PC-3 (prostate), SKOV-3 (ovarian), HeLa (cervical), and the multi-drug resistant MCF-7/ADR line. nih.gov The core isatin (B1672199) (1H-indole-2,3-dione) structure, from which benzo[f]indole-diones are derived, is also a known cytotoxic agent, inducing apoptosis in HL60 cells. nih.gov

Compound ClassTarget Cancer Cell LineObserved EffectReference
Benzo[f]indole-4,9-dione derivativesMDA-MB-231 (Triple-Negative Breast Cancer)Reduced cell viability, induced apoptosis via ROS accumulation and caspase-9 activation. nih.gov
1H-Benzo[f]indazole-4,9-dione derivativesKATO-III (Gastric Carcinoma), MCF-7 (Breast Adenocarcinoma)Significant antiproliferative activity with IC₅₀ values from 25.5 to 432.5 μM. mdpi.comnih.gov
Isatin (1H-indole-2,3-dione)HL60 (Human Promyelocytic Leukemia)Cytotoxic due to induction of apoptosis. nih.gov
Indole-based 1,3,4-Oxadiazole derivative (2e)HCT116 (Colorectal), A549 (Lung), A375 (Melanoma)Significant anticancer activity (IC₅₀ = 6.43, 9.62, 8.07 μM, respectively). nih.gov
Isoindoline-1,3-dione derivativeRaji (Burkitt's lymphoma), K562 (Chronic Myelogenous Leukemia)Inhibited cell viability (CC₅₀ = 0.26 μg/mL for Raji, 3.81 μg/mL for K562). researchgate.net

Anti-Inflammatory Activity (mechanistic investigations of inflammatory pathways)

The benzo[f]indole-dione framework has been explored for the development of novel anti-inflammatory agents. Certain derivatives have shown potent inhibitory effects on key inflammatory processes in human neutrophils. nih.govnih.gov

Specifically, (Z)-1-benzyl-4-(hydroxyimino)-1H-benzo[f]indol-9(4H)-one, a derivative of benzo[f]indole-4,9-dione, was identified as a powerful dual inhibitor of neutrophil elastase (NE) release and superoxide (B77818) anion generation, with IC₅₀ values of 2.78 µM and 2.74 µM, respectively. nih.govnih.gov Mechanistic studies revealed that this compound's action does not involve the phosphorylation of Src family kinases. Instead, it inhibits the phosphorylation of Akt (a key protein in cell signaling) and the mobilization of intracellular calcium ([Ca²⁺]i) triggered by inflammatory stimuli. nih.govnih.gov Structure-activity relationship studies indicated that the presence of an oxime group enhances anti-inflammatory activity, whereas a methyl substituent at the C-2 position is detrimental. nih.gov

CompoundSuperoxide Anion Inhibition IC₅₀ (μM)Elastase Release Inhibition IC₅₀ (μM)Reference
1-Benzyl-1H-benzo[f]indole-4,9-dione (8)10.32 ± 1.11> 20 nih.gov
(Z)-1-Benzyl-4-(hydroxyimino)-1H-benzo[f]indol-9(4H)-one (10)2.74 ± 0.352.78 ± 0.29 nih.gov

Anti-Microbial Activity (Antibacterial, Antifungal, Antiviral, Antiprotozoal, Antitubercular)

The isatin and indole (B1671886) scaffolds, which form the basis of 9-Chloro-1H-benzo[f]indole-2,3-dione, are well-established sources of antimicrobial agents. nih.gov Derivatives have been synthesized and tested against a wide spectrum of pathogens.

Antibacterial and Antifungal: Indole derivatives conjugated with heterocyclic moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have demonstrated a broad spectrum of activity, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against tested microorganisms. nih.gov Certain indole-triazole conjugates showed potent antifungal activity against Candida tropicalis and Candida albicans, with MIC values as low as 2 µg/mL. mdpi.com

Antiviral: Isatin derivatives have emerged as promising broad-spectrum antiviral agents. A synthesized series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives displayed high activity against Influenza A (H1N1), Herpes Simplex Virus 1 (HSV-1), and Coxsackievirus B3 (COX-B3), with IC₅₀ values in the nanomolar range (e.g., 0.0027 µM for compound 9 against H1N1). mdpi.com Other indole derivatives have shown inhibitory effects against SARS-CoV-2 replication in vitro. nih.gov

Antitubercular: Hydrazone derivatives of isatin have been investigated for their activity against Mycobacterium tuberculosis. wjpsonline.com One isatin derivative containing bromo and methyl groups showed activity comparable to standard drugs. wjpsonline.com Other studies on hydrazone and nitrovinyl analogs of indole-3-carboxaldehydes also identified compounds with significant inhibitory activity against M. tuberculosis H37Rv, with IC₅₀ values as low as 1.6 µg/mL. nih.gov The related benzo[g]isoquinoline-5,10-dione scaffold has also yielded derivatives with potent antitubercular activity (MIC = 1.05 μM). rsc.org

Other Pharmacological Research (e.g., Anticonvulsant, Antioxidant, Antiallergic)

The versatility of the indole-2,3-dione core extends to other areas of pharmacological research.

Anticonvulsant: Isatin-based derivatives are recognized as promising candidates for new antiepileptic drugs. nih.gov A series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives exhibited favorable protection in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure models in mice, with high safety levels in neurotoxicity tests. nih.gov The benzodiazepine (B76468) nucleus, often fused with other heterocycles, is a classic scaffold for anticonvulsant agents. mdpi.com

Antioxidant: Several isatin derivatives have been found to possess significant antioxidant properties. nih.gov Novel N-substituted amino acid hydrazone-isatin derivatives were screened using the ferric reducing antioxidant power (FRAP) assay, and the most active compounds showed antioxidant capacity on par with ascorbic acid. nih.gov Isatin itself, isolated from natural sources, has also demonstrated antioxidant activity. nih.gov

Antiallergic: The structural class of 1H-benzo[d] nih.govwjpsonline.comoxazine-2,4-diones, which can be synthesized from isatin (indoline-2,3-dione), has been reported to possess antiallergic properties. nih.gov

Applications in Materials Science Research

Beyond medicinal chemistry, the benzo[f]indole-dione structure serves as a valuable building block in materials science for creating more complex functional molecules.

Precursors for Functional Materials

The reactivity of the 1H-benzo[f]indole-2,3-dione core allows it to be used as a versatile precursor for the synthesis of novel heterocyclic systems and functional materials. researchgate.net Preliminary studies have confirmed its application in synthesizing new derivatives through methods like Schiff base reactions, with potential uses in materials science. researchgate.net

The related isatoic anhydride, which can be derived from isatin, is a key precursor for a wide range of heterocyclic molecules and bioactive compounds, including pharmaceuticals and antimicrobial agents. nih.gov The ability of the core structure to participate in multicomponent reactions further enhances its utility. For instance, a one-pot reaction involving 2-aminonaphthoquinone, an arylglyoxal, and an indole can produce complex hybrid heterocycles like 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives, demonstrating the scaffold's role in building molecular complexity efficiently. nih.gov This synthetic accessibility makes the benzo[f]indole-dione framework a valuable starting material for creating novel functional organic materials.

Organic Electronic Materials (e.g., n-OFETs)

While specific studies focusing exclusively on this compound in n-type organic field-effect transistors (n-OFETs) are emerging, the broader class of indolequinone and related hydrogen-bonded heterocyclic compounds is recognized for its potential in organic electronics. nih.govacs.org Organic pigments, which often share structural similarities such as planar conjugated chromophores, are increasingly investigated as robust semiconductor materials. acs.org The stability of these molecules is a key advantage over more sensitive organic dyes. acs.org

The potential of benzo[f]indole-dione derivatives stems from several key structural features. The planar, fused-ring system of the benzo[f]indole core facilitates π-π stacking, which is crucial for charge transport in organic semiconductor films. Furthermore, the electron-withdrawing nature of the dione (B5365651) moiety (C=O groups) helps to lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO), a desirable characteristic for n-type (electron-transporting) materials. Research on related benzo[f]indole-4,9-dione derivatives has demonstrated their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), an activity that underscores the electron-accepting capabilities of the quinone-like structure. nih.gov These fundamental properties suggest that with appropriate molecular engineering, derivatives of this compound could be developed into stable and efficient materials for n-OFETs and other organic electronic devices like organic light-emitting diodes (OLEDs). google.com

Table 1: Related Compounds and Their Applications in Organic Electronics

Compound ClassApplicationKey Structural FeatureReference
Benzo[f]indole-4,9-dione DerivativesPotential Therapeutic AgentsIndolequinone structure, ROS generation nih.gov
Hydrogen-Bonded Pigments (e.g., Indigo)Organic SemiconductorsPlanar conjugated chromophores, intermolecular H-bonding acs.org
Platinum(II) ComplexesOrganic Light-Emitting Diodes (OLEDs)Phosphorescence, high quantum yields beilstein-journals.org

Chemosensing Agents (e.g., Metal Ion Detection)

The structural framework of this compound, featuring nitrogen and oxygen heteroatoms, makes its derivatives excellent candidates for the development of chemosensors. These atoms can act as binding sites for metal ions and other analytes, leading to a detectable change in the molecule's photophysical properties, such as color or fluorescence. mdpi.com

Research into related indole-based structures has demonstrated significant success in this area. For instance, a chemosensor based on an (E)-N'-(3-chloro-2-hydroxybenzylidene)-1H-indole-2-carbohydrazide derivative was developed for the highly selective and sensitive "turn-on" fluorescence detection of fluoride (B91410) ions. spectroscopyonline.com The proposed mechanism involves hydrogen bonding between the fluoride ion and the sensor molecule, which triggers a significant increase in fluorescence intensity and a visible color change from colorless to yellow. spectroscopyonline.com Similarly, other heterocyclic systems are being explored for detecting a range of metal ions, including Pb(II) and Cu(II), often through coordination with nitrogen or oxygen atoms within the sensor's structure. informaticsjournals.co.inmdpi.comnih.gov The development of such sensors is critical for monitoring potentially hazardous ions in biological and environmental samples. mdpi.com

Table 2: Research Findings on Related Chemosensing Agents

Sensor Derivative BaseDetected Ion(s)Sensing MethodDetection LimitReference
1H-Indole-2-carbohydrazideF⁻"Turn-on" fluorescence, colorimetric3.2 nM spectroscopyonline.com
Benzo[de]isoquinoline-1,3-dioneAnionsHigh selectivity in anion determination- researchgate.net
1H-Benzo[d]imidazole-substituted CoumarinMetal IonsComputational prediction for sensor application- informaticsjournals.co.in
Chalcone-based 1,2,3-TriazolePb(II), Cu(II)UV-Vis spectroscopy100 µM (Pb²⁺), 110 µM (Cu²⁺) nih.gov

Corrosion Inhibition Studies (e.g., Surface Adsorption Mechanisms)

Derivatives of chloro-substituted indole-2,3-diones have proven to be highly effective corrosion inhibitors for metals in acidic environments. Their efficacy is attributed to the presence of multiple adsorption centers, including nitrogen and oxygen heteroatoms, aromatic rings, and the electron-rich carbonyl groups. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.net

A detailed study on a 5-chloro-1H-indole-2,3-dione derivative demonstrated its excellent performance as a mixed-type inhibitor for mild steel in a 1M H₃PO₄ solution. researchgate.net The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching 91% at 10⁻³M. researchgate.net The adsorption of this derivative on the steel surface was found to obey the Langmuir adsorption isotherm, which suggests the formation of a uniform monolayer. researchgate.net Thermodynamic calculations indicated that the adsorption process is predominantly chemical (chemisorption), involving charge sharing or transfer between the inhibitor molecules and the metal's d-orbitals. researchgate.net Similar mechanisms are observed for other nitrogen-containing heterocyclic compounds, such as benzoxazole (B165842) and benzodiazepine derivatives, which also act as effective corrosion inhibitors by adsorbing onto the metal surface. bohrium.comscirp.orgresearchgate.net

Table 3: Performance of Indole-dione and Related Corrosion Inhibitors

InhibitorMetalMediumMax. Inhibition EfficiencyAdsorption IsothermReference
5-Chloro-1-(2-(dimethylamino)ethyl)indoline-2,3-dioneMild Steel1M H₃PO₄91% at 10⁻³MLangmuir researchgate.net
Benzoxazole Derivatives (e.g., QBO)N80 Steel1M HCl>90% (concentration dependent)Langmuir scirp.org
Benzo[h]quinoline Hydrazone DerivativesCarbon Steel1.0 M HCl>90% (concentration dependent)Not specified nih.gov
Benzodiazepine Derivatives (CSBO, TVBO)Mild Steel1M HClHigh (not specified)Langmuir bohrium.comresearchgate.net

Organic Phosphorescent Materials (e.g., Room-Temperature Ultralong Organic Phosphorescence)

The 1H-benzo[f]indole core structure, which is central to this compound, has been identified as a key component for designing materials with Room-Temperature Ultralong Organic Phosphorescence (RTUOP). chemrxiv.orgresearchgate.net Unlike traditional inorganic phosphors, purely organic RTP materials offer advantages such as lower toxicity, better processability, and greater flexibility. tju.edu.cn

Research has shown that derivatives of 1H-benzo[f]indole (Bd) can exhibit significant UOP. nih.gov A general mechanism involves the generation and subsequent stabilization of radical cations of the benzo[f]indole derivative. nih.govresearchgate.net This process is often facilitated by dispersing the derivative in a rigid matrix, such as poly(methyl methacrylate) (PMMA), which suppresses non-radiative decay pathways and stabilizes the generated radical cations. tju.edu.cnnih.gov For example, doped PMMA films containing certain benzo[f]indole derivatives show photo-activated ultralong phosphorescence at room temperature, with afterglows visible to the naked eye. tju.edu.cnnih.gov In one study, a 1% CzIP@PMMA film, where CzIP is a benzo[f]indole derivative, exhibited an RTP lifetime of 100.14 ms (B15284909) and an afterglow of about 1 second. tju.edu.cn The strategic design of these molecules, including the use of heteroatoms and twisted molecular geometries, can boost intersystem crossing (ISC) and lead to the generation of more triplet excitons, which are responsible for phosphorescence. tju.edu.cn

Table 4: Phosphorescent Properties of 1H-Benzo[f]indole (Bd) Derivatives

Derivative SystemHost MatrixPhosphorescence LifetimeEmission CharacteristicsReference
CzIP1% in PMMA Film100.14 msDynamic emission from blue to yellow-green tju.edu.cn
CzIPAP-doped system657.56 msStrong orange afterglow, visible in sunlight tju.edu.cn
CzBdBr, 2BdBrPMMA FilmUltralong (value not specified)Photo-activated ultralong phosphorescence nih.gov
BCz DerivativesPowder MatrixLonger lifetimes than Bd derivativesPhoto-activated yellow ultralong phosphorescence chemrxiv.org

Structure Activity Relationship Sar Studies and Rational Design Principles for 9 Chloro 1h Benzo F Indole 2,3 Dione Derivatives

Influence of Halogen Substituents on Activity and Properties

The nature and position of halogen substituents on a molecular framework can profoundly impact its physicochemical properties and biological activity. In the context of heterocyclic compounds analogous to 9-Chloro-1H-benzo[f]indole-2,3-dione, the introduction of halogens is a common strategy to modulate activity.

Halogens, being electron-withdrawing and lipophilic, can influence a molecule's ability to cross cell membranes, its binding affinity to target proteins, and its metabolic stability. Studies on related indole (B1671886) derivatives have shown that the type of halogen and its placement are critical. For instance, in a series of indole-3-carboxylic acids, the presence and position of fluorine, chlorine, and bromine atoms were found to significantly affect their crystal structures and intermolecular interactions. rsc.org This suggests that for this compound derivatives, altering the halogen at the 9-position or introducing other halogens could fine-tune their solid-state properties and, by extension, their bioavailability and target interactions.

In studies of other heterocyclic systems, the substitution pattern of halogens has been directly linked to biological potency. For example, research on benzo[f]chromene derivatives demonstrated that di- and tri-halogenated compounds exhibited significant cytotoxic activities. nih.gov The relative efficacy was dependent on the specific halogen and its position, with a 3,5-dibromo substitution showing high potency. nih.gov Similarly, in the context of 1,2,4-oxadiazole (B8745197) substituted benzamides, compounds containing fluorine and chlorine groups were found to have enhanced insecticidal activity. mdpi.com These findings underscore the principle that for this compound, the existing chloro group is a key determinant of its activity, and further halogenation could be a viable strategy for optimization.

The following table summarizes the influence of halogen substituents on the activity of related heterocyclic compounds, providing insights that could be applicable to the design of this compound derivatives.

Compound ClassHalogen SubstituentObserved Effect on ActivityReference
Benzo[f]chromene Derivatives3,5-Br₂Increased cytotoxic activity against PC-3 cells nih.gov
Benzo[f]chromene Derivatives2,4-F₂Potent cytotoxic activity against PC-3 cells nih.gov
Benzo[f]chromene Derivatives2,4-Cl₂Significant cytotoxic activity against PC-3 cells nih.gov
1,2,4-Oxadiazole Benzamides4-FEnhanced insecticidal activity mdpi.com
1,2,4-Oxadiazole Benzamides3-ClImproved insecticidal activity mdpi.com

Impact of Aromatic Ring Substitutions

Substitutions on the aromatic rings of the benzo[f]indole core are a critical avenue for modifying the electronic and steric properties of this compound derivatives, thereby influencing their biological activity. The benzo[f]indole scaffold itself presents multiple sites for substitution, and the nature of these substituents can dictate the molecule's interaction with biological targets.

Research on related benzo[f]indole-4,9-dione derivatives has shown that the pattern of substitution on the indole ring can affect their cytotoxic effects. nih.gov Although specific details on the impact of various substituents were not the focus of that study, it highlights the importance of the substitution pattern for biological outcomes. nih.gov In a broader context, studies on meridianin derivatives, which are based on an indole core, have systematically explored the effects of substitutions on the indole and pyrimidine (B1678525) rings. mdpi.com For instance, the presence of a bromine atom at the 5-position of the indole ring was a common feature in a series of potent antitumor agents. mdpi.com

Furthermore, the electronic nature of the substituents plays a crucial role. In the case of benzo[f]chromene derivatives, electron-withdrawing groups like halogens on an attached aryl ring were found to be more beneficial for cytotoxic activity than electron-donating groups like methoxy. nih.gov This suggests that for this compound, introducing electron-withdrawing groups on the benzo ring could be a promising strategy to enhance its biological efficacy.

The table below illustrates the impact of aromatic ring substitutions on the activity of related indole and benzo-indole compounds.

Compound ClassAromatic Ring SubstitutionObserved Effect on ActivityReference
Meridianin Derivatives5-Bromo on indole ringFeature in potent antitumor agents mdpi.com
Benzo[f]chromene DerivativesElectron-withdrawing groups on aryl ringEnhanced cytotoxic activity nih.gov
Benzo[f]chromene DerivativesElectron-donating groups on aryl ringReduced cytotoxic activity nih.gov
Benzo[f]indole-4,9-dionesSubstitution pattern on indole ringInfluences cytotoxic effects nih.gov

Role of Linker Atoms and Functional Groups on Efficacy

The introduction of various linker atoms and functional groups to the core structure of this compound can significantly modulate its properties and biological activity. These modifications can alter the molecule's solubility, polarity, and ability to form specific interactions with target macromolecules.

In the development of meridianin derivatives as antitumor agents, the incorporation of an isothiourea group at the N1 position of the indole ring via an alkyl chain linker was a key design element. The length of this alkyl chain was found to be critical for activity, with a six-carbon chain leading to a particularly potent compound. mdpi.com This highlights the importance of both the functional group and the linker's length in optimizing biological efficacy.

The dione (B5365651) functionality in the this compound structure is itself a significant feature. Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are known to possess a wide range of biological activities, including antibacterial and antifouling properties. nih.gov Modifications at the N1 position and on the aromatic ring of the isatin scaffold have been shown to lead to analogues with stronger activity than the parent compound. nih.gov This suggests that the dione moiety in this compound is a key pharmacophore and that modifications at the N-H position could be a fruitful area for SAR exploration.

The following table provides examples of how linkers and functional groups affect the activity of related indole derivatives.

Compound ClassLinker/Functional GroupObserved Effect on EfficacyReference
Meridianin DerivativesIsothiourea group at N1 via a six-carbon alkyl chainPotent antitumor activity mdpi.com
Isatin (1H-indole-2,3-dione) DerivativesModifications at N1 and on the aromatic ringEnhanced antibacterial and antifouling activity nih.gov

Design Principles for Enhanced Biological Activity or Material Performance

Based on the SAR studies of this compound and related heterocyclic systems, several rational design principles can be formulated to guide the development of new derivatives with enhanced biological activity or material properties.

One key principle is the strategic manipulation of halogen substituents. The existing chlorine at the 9-position is likely a significant contributor to the compound's activity profile. Further optimization could involve introducing other halogens at this or other positions on the benzo[f]indole core. The choice of halogen (F, Cl, Br, I) and its location will influence lipophilicity, electronic properties, and potential for halogen bonding, all of which can be fine-tuned to improve target engagement and pharmacokinetic properties. rsc.orgrsc.org

Another important design consideration is the substitution pattern on the aromatic rings. Introducing electron-withdrawing groups on the benzo portion of the molecule is a promising strategy for enhancing biological activity, as suggested by studies on analogous compounds. nih.gov Conversely, the strategic placement of electron-donating groups could be explored to modulate other properties, such as solubility or metabolic stability.

The exploration of different functional groups and linkers attached to the indole nitrogen is also a critical design principle. As seen with isatin and meridianin derivatives, modifications at this position can lead to significant improvements in potency and selectivity. mdpi.comnih.gov The choice of linker length and the nature of the terminal functional group can be optimized to achieve specific interactions with biological targets.

Finally, the concept of isosteric replacement and constrained analogy can be applied. Replacing certain parts of the molecule with groups of similar size and electronic properties can lead to improved activity or selectivity. rsc.org For instance, exploring different heterocyclic rings in place of or fused to the benzo[f]indole core could lead to novel compounds with unique activity profiles.

The table below summarizes key design principles derived from studies on related compounds.

Design PrincipleRationalePotential OutcomeReference(s)
Strategic HalogenationModulate lipophilicity, electronic properties, and halogen bondingEnhanced target affinity and pharmacokinetic properties rsc.orgrsc.org
Aromatic Ring SubstitutionFine-tune electronic and steric propertiesImproved biological efficacy nih.gov
N-alkylation and FunctionalizationIntroduce new interaction points and modify physicochemical propertiesIncreased potency and selectivity mdpi.comnih.gov
Isosteric Replacement and Constrained AnalogyExplore new chemical space while retaining key binding featuresNovel compounds with improved activity or selectivity profiles rsc.org

Conclusion and Future Research Perspectives

Summary of Key Research Directions and Advancements

Research into benzo[f]indole-2,3-dione and its derivatives has primarily revolved around their synthesis and evaluation for biological activity. The core structure serves as a versatile starting material for creating more complex molecules, often through reactions at the dione (B5365651) functional groups. For the parent compound, 1H-benzo[f]indole-2,3-dione, studies have demonstrated its utility in synthesizing Schiff bases and other heterocyclic derivatives. nih.gov These reactions pave the way for creating libraries of compounds with potential applications in medicinal chemistry and materials science. nih.gov

Advancements in the broader field of indole (B1671886) chemistry, such as the development of efficient cross-coupling reactions, offer potential pathways for the synthesis and functionalization of chlorinated benzo[f]indoles. mdpi.com Techniques like the Sonogashira, Suzuki-Miyaura, and Heck reactions have been successfully applied to other halogenated indole frameworks to create diverse molecular structures. mdpi.com

Emerging Trends and Challenges in Benzo[f]indole-2,3-dione Chemistry

A significant trend in the chemistry of indole derivatives is the exploration of their therapeutic potential, particularly as anticancer and anti-inflammatory agents. nih.govnih.gov For instance, derivatives of the isomeric benzo[f]indole-4,9-dione have been investigated for their ability to inhibit the growth of cancer cells, including triple-negative breast cancer. nih.gov The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. nih.gov

A key challenge in this area is achieving target specificity and minimizing off-target effects. The introduction of a halogen atom, such as chlorine at the 9-position of the benzo[f]indole-2,3-dione scaffold, can significantly influence the electronic properties and lipophilicity of the molecule. This, in turn, may alter its biological activity and pharmacokinetic profile. However, a significant hurdle is the limited availability of dedicated research on the 9-chloro variant, making it difficult to predict its specific behavior and potential advantages.

Potential for Novel Derivative Discovery and Broadened Applications

The presence of the chloro-substituent on the 9-Chloro-1H-benzo[f]indole-2,3-dione backbone opens up avenues for the discovery of novel derivatives. The chlorine atom can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of a wide array of functional groups. This could lead to the development of derivatives with tailored properties.

The exploration of halogenated indoles in other contexts suggests potential applications beyond medicine. For example, halogenated carbazole (B46965) dyes, which share some structural similarities with benzoindoles, have been studied for their photo-optical and nonlinear optical properties. nih.gov This hints at the possibility of developing novel materials from this compound derivatives.

Interdisciplinary Research Opportunities

The study of this compound presents numerous opportunities for interdisciplinary collaboration. The synthesis of this compound and its derivatives falls within the realm of synthetic organic chemistry. Elucidating its three-dimensional structure and electronic properties would require the expertise of physical chemists and computational modelers.

Investigating the biological activities of these novel compounds would necessitate collaboration with pharmacologists, biochemists, and molecular biologists. Furthermore, exploring their potential in materials science would involve partnerships with materials scientists and engineers. The convergence of these diverse fields will be crucial to unlocking the full potential of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 9-Chloro-1H-benzo[f]indole-2,3-dione?

The synthesis of halogenated indole-2,3-diones often involves functionalization of the indole core. For 9-chloro derivatives, one approach utilizes intramolecular cyclization of chloro-substituted precursors. For example, reactions involving 3-chloroindole-2-carbaldehyde with acetylene derivatives or triphenylphosphine can yield pyrroloindole-dicarboxylates, which may be adapted for the target compound . Another method involves Sandmeyer-type reactions , where aniline derivatives are treated with chloral hydrate and hydroxylamine under acidic conditions to form the indole-2,3-dione scaffold, followed by chlorination at the 9-position . Key considerations include optimizing reaction temperature (e.g., 80–100°C for cyclization) and stoichiometry of halogenating agents.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • ¹H/¹³C NMR : The chloro substituent induces deshielding in adjacent protons (e.g., H-8 and H-10 in benzo[f]indole), with typical shifts observed at δ 7.2–8.5 ppm for aromatic protons. Carbon signals for the carbonyl groups (C-2, C-3) appear at δ 170–180 ppm .
  • FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 750–800 cm⁻¹ (C-Cl stretch) confirm the functional groups .
    • X-ray crystallography : Programs like SHELXL and OLEX2 are used for structure refinement. For example, SHELXL efficiently handles high-resolution data to resolve positional disorder caused by the chloro substituent’s electron-withdrawing effects .

Advanced Research Questions

Q. How does the chloro substituent influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing chloro group activates the indole core for nucleophilic aromatic substitution or Suzuki-Miyaura coupling . For instance, the 9-chloro position can undergo palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. However, steric hindrance from the benzo[f] fused ring may reduce reactivity compared to simpler indoles. Computational studies (e.g., DFT) predict enhanced electrophilicity at C-9, supported by Hammett σₚ values for chloro substituents .

Q. What computational methods are used to predict the electronic properties and stability of this compound?

  • DFT calculations : B3LYP/6-31G(d) basis sets model HOMO-LUMO gaps, showing reduced bandgap due to the chloro group’s electron-withdrawing nature. This correlates with UV-Vis absorption shifts observed experimentally .
  • Molecular docking : Used to study interactions with biological targets (e.g., enzymes in antimicrobial pathways). The chloro group’s hydrophobic surface area enhances binding affinity in certain protein pockets .

Q. How are contradictions in crystallographic data resolved for this compound derivatives?

Discrepancies in unit cell parameters or thermal motion artifacts are addressed using:

  • Twinned data refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning .
  • High-resolution synchrotron data : Reduces errors in electron density maps for chlorine atoms, which exhibit strong anomalous scattering .

Q. What strategies mitigate decomposition during the synthesis of this compound under acidic conditions?

  • Temperature control : Maintaining reactions below 200°C prevents thermal decomposition of the indole-dione core .
  • Inert atmosphere : Use of N₂/Ar reduces oxidation side reactions.
  • Stabilizing agents : Addition of EDTA chelates metal impurities that catalyze degradation .

Methodological Considerations

Parameter Typical Conditions References
Reaction temperature80–100°C (cyclization), 25°C (coupling)
Crystallography softwareSHELXL (refinement), OLEX2 (visualization)
NMR solventDMSO-d₆ or CDCl₃

Key Challenges and Solutions

  • Low solubility : The fused benzo[f] ring reduces solubility in polar solvents. Use DMF or DMSO for reactions; co-crystallization with THF improves X-ray quality .
  • Regioselectivity : Competing reactions at C-7 vs. C-9 are minimized using directing groups (e.g., –NO₂) during chlorination .

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